1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)-
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Overview
Description
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- is a sesquiterpene alcohol commonly known as nerolidol. It is a naturally occurring compound found in the essential oils of various plants, including ginger, jasmine, tea tree, and lemongrass. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- can be synthesized through several methods. One common approach involves the conversion of linalool to geranylacetone, followed by a series of reactions including reduction and cyclization to yield nerolidol . Another method involves the use of farnesol as a starting material, which undergoes isomerization and reduction to produce nerolidol .
Industrial Production Methods
Industrial production of 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- typically involves the extraction of essential oils from plants rich in this compound. Steam distillation is a common technique used to isolate the essential oils, followed by fractional distillation to purify nerolidol .
Chemical Reactions Analysis
Types of Reactions
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions include various oxidized derivatives, saturated alcohols, and halogenated compounds .
Scientific Research Applications
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetics.
Mechanism of Action
The mechanism of action of 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- involves its interaction with cellular membranes and enzymes. It has been shown to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways .
Comparison with Similar Compounds
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- can be compared with other similar sesquiterpene alcohols such as farnesol and bisabolol. While all these compounds share similar structural features, nerolidol is unique due to its distinct floral aroma and its broader range of biological activities .
List of Similar Compounds
- Farnesol
- Bisabolol
- Humulene
- Caryophyllene
Properties
CAS No. |
132958-73-7 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(3R,6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-/t15-/m0/s1 |
InChI Key |
FQTLCLSUCSAZDY-SZGZABIGSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC[C@](C)(C=C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Origin of Product |
United States |
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